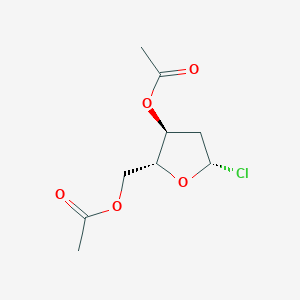
((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate is an organic compound with a complex structure featuring multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step often involves the cyclization of a suitable diol or halohydrin to form the tetrahydrofuran ring. This can be achieved using acidic or basic conditions, depending on the starting material.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via halogenation reactions, such as using thionyl chloride or phosphorus pentachloride.
Acetylation: The hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the acetoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the acetoxy groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the chlorine atom or the acetoxy groups, potentially converting them to hydroxyl groups or removing the chlorine atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, dechlorinated products.
Substitution: Amines, thiols.
科学的研究の応用
Chemistry
In organic synthesis, ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate can serve as an intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound may be explored for its potential biological activity. The presence of the tetrahydrofuran ring and acetoxy groups suggests it could interact with biological molecules, potentially leading to applications in drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or as a building block for more complex chemical entities.
作用機序
The mechanism by which ((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The acetoxy groups could be hydrolyzed in vivo, releasing acetic acid and potentially leading to further biological effects.
類似化合物との比較
Similar Compounds
((2R,3S,5S)-3-Hydroxy-5-chlorotetrahydrofuran-2-yl)methyl acetate: Similar structure but with a hydroxyl group instead of an acetoxy group.
((2R,3S,5S)-3-Acetoxy-5-bromotetrahydrofuran-2-yl)methyl acetate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
((2R,3S,5S)-3-Acetoxy-5-chlorotetrahydrofuran-2-yl)methyl acetate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
CAS番号 |
107296-13-9 |
|---|---|
分子式 |
C9H13ClO5 |
分子量 |
236.65 g/mol |
IUPAC名 |
[(2R,3S,5S)-3-acetyloxy-5-chlorooxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C9H13ClO5/c1-5(11)13-4-8-7(14-6(2)12)3-9(10)15-8/h7-9H,3-4H2,1-2H3/t7-,8+,9+/m0/s1 |
InChIキー |
GQSXLWYUQVFOLK-DJLDLDEBSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)Cl)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(CC(O1)Cl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((2R,3S,5S)-3-((4-Methylbenzoyl)oxy)-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-6(7H)-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate](/img/structure/B12848933.png)
![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
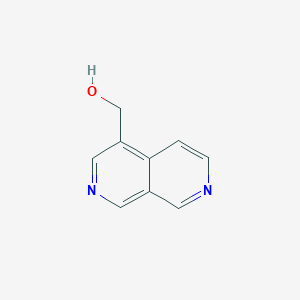
![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)

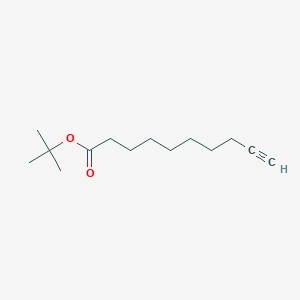
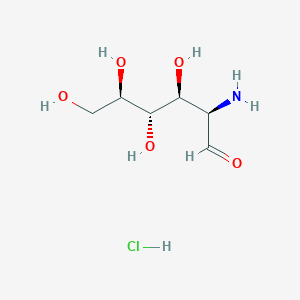
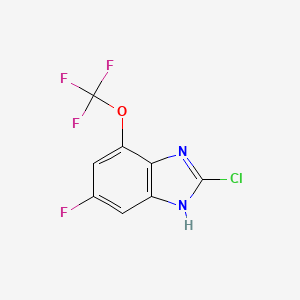
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12848992.png)
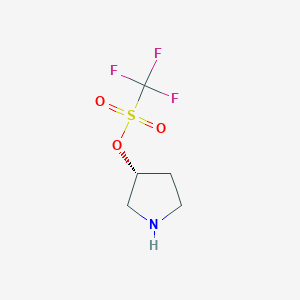
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
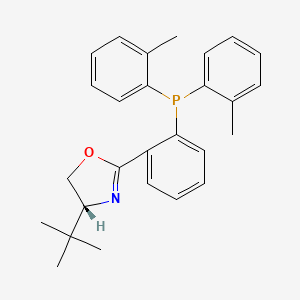
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride](/img/structure/B12849006.png)
